(5-Chloro-2-nitrophenyl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
Structural Rationale for Benzothiazole-Piperazine Hybrid Design
The benzothiazole-piperazine scaffold in this compound addresses critical challenges in drug design by balancing hydrophobic interactions and aqueous solubility. Benzothiazole derivatives are renowned for their capacity to engage in π-π stacking with aromatic residues in enzyme active sites, as demonstrated in acetylcholinesterase inhibition studies where benzothiazole rings form interactions with Trp286 and Tyr341 residues. Piperazine introduces conformational flexibility, enabling optimal positioning within deep binding pockets. Molecular dynamics simulations of similar hybrids reveal that the piperazine moiety facilitates hydrogen bonding with catalytic triads while maintaining low energy conformations during ligand-receptor binding.
The nitrophenyl group at the 5-chloro-2-nitro position introduces strong electron-withdrawing effects, polarizing adjacent bonds and enhancing binding affinity through dipole-dipole interactions. This is evidenced in comparative studies where nitro-substituted analogs show 3.2-fold greater AChE inhibition compared to non-nitrated derivatives. The chloro substituent further augments lipophilicity, potentially improving blood-brain barrier permeability—a critical factor for central nervous system targets.
Table 1: Key Structural Features and Their Pharmacological Roles
Historical Evolution of Nitrophenyl-Containing Heterocyclic Pharmacophores
Nitrophenyl groups have been strategically incorporated into medicinal chemistry since the 1980s, primarily to enhance binding kinetics through electronic effects. Early applications focused on antimicrobial agents, where the nitro group’s redox activity enabled prodrug activation in anaerobic environments. The evolution toward oncology applications emerged with discoveries that nitrophenyl derivatives could covalently modify kinase ATP-binding pockets, as seen in lapatinib analogs.
In benzothiazole hybrids, the nitrophenyl motif gained prominence through structure-activity relationship (SAR) studies demonstrating its role in stabilizing ligand-enzyme complexes. For instance, (5-(2-Chloro-4-nitrophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione exhibited dual AChE and amyloid-beta aggregation inhibition, with the nitro groups contributing -16.10 kcal/mol binding energy in computational models. This historical progression underscores the transition from broad-spectrum agents to target-specific therapeutics.
Properties
IUPAC Name |
(5-chloro-2-nitrophenyl)-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-12-3-6-17-18(13(12)2)22-20(29-17)24-9-7-23(8-10-24)19(26)15-11-14(21)4-5-16(15)25(27)28/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXMHVOZBAEPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Chloro-2-nitrophenyl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a synthetic derivative belonging to the class of piperazine compounds, which are known for their diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.88 g/mol. The structure includes a chloro-nitrophenyl moiety and a benzo[d]thiazole-piperazine unit, contributing to its potential biological activities.
Antimicrobial Activity
Research has demonstrated that piperazine derivatives exhibit significant antimicrobial properties. A study evaluating various piperazine compounds found that derivatives similar to the compound showed notable activity against both Gram-positive and Gram-negative bacteria.
| Compound | Gram-positive Activity (Zone of Inhibition in mm) | Gram-negative Activity (Zone of Inhibition in mm) |
|---|---|---|
| 5a | 20 | 12 |
| 5b | 22 | 10 |
| 5c | 19 | 11 |
| 5d | 21 | 9 |
These results indicate that the compound may have comparable efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Thiazole derivatives have been documented for their anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, compounds with similar structural features have been shown to inhibit tumor growth in vitro and in vivo by targeting specific pathways involved in cell cycle regulation and apoptosis.
In one study, thiazole derivatives exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines, suggesting that our compound could possess similar anticancer activity.
Neuropharmacological Effects
Piperazine compounds are also known for their central nervous system (CNS) activities. Research indicates that they can act as anxiolytics and antidepressants by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. The presence of the piperazine ring in our compound suggests potential CNS activity, which warrants further investigation through behavioral assays and receptor binding studies.
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- DNA Interaction : Some thiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : The piperazine moiety may influence neurotransmitter receptors, leading to neuropharmacological effects.
Case Studies
A notable study published in the World Journal of Pharmaceutical Research evaluated several piperazine derivatives for their antimicrobial activity using the Cup plate method. The study reported that compounds structurally related to our compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, reinforcing the potential utility of this class of compounds in clinical applications .
Q & A
Q. What are the critical synthetic steps and reaction conditions for synthesizing this compound?
The synthesis involves:
- Multi-step coupling : Formation of the benzothiazole and piperazine rings, followed by ketone linkage .
- Optimized parameters :
- Temperature: Reflux conditions (80–100°C) to ensure complete conversion .
- Solvents: Ethanol or dimethylformamide (DMF) for solubility and reaction efficiency .
- Catalysts: Triethylamine to facilitate nucleophilic substitutions .
- Purification : Crystallization from ethanol/DMF to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for structural elucidation?
Key methods include:
- NMR spectroscopy : 1H/13C NMR to resolve aromatic protons, piperazine rings, and nitro groups .
- Mass spectrometry (MS) : High-resolution MS for molecular ion confirmation and fragmentation patterns .
- Infrared (IR) spectroscopy : Identification of carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Comparative assays : Standardize protocols (e.g., MIC for antimicrobial activity) across studies to reduce variability .
- QSAR modeling : Correlate substituent effects (e.g., chloro vs. nitro groups) with activity trends .
- Dose-response studies : Validate efficacy thresholds using in vitro models (e.g., bacterial growth inhibition) .
Q. What methodologies assess environmental stability and degradation pathways?
- Abiotic degradation : Hydrolysis/photolysis studies under controlled pH and UV light .
- Biotic transformation : Microbial degradation assays using soil/water microcosms .
- Analytical tracking : LC-MS/MS to monitor degradation products and half-lives .
Q. How can in silico models predict pharmacokinetic properties?
- ADME prediction : Tools like SwissADME to estimate bioavailability, logP, and metabolic sites .
- Molecular docking : Identify potential protein targets (e.g., bacterial enzymes) using AutoDock Vina .
- Machine learning : Train models on benzothiazole derivatives to predict toxicity profiles .
Q. What strategies optimize structure-activity relationships (SAR) for enhanced pharmacological profiles?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate electron density and binding affinity .
- Bioisosteric replacement : Replace the nitro group with a cyano group to improve solubility while retaining activity .
- Conformational analysis : Use X-ray crystallography or DFT calculations to study active conformers .
Q. How can biological targets be identified experimentally?
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics with suspected targets (e.g., bacterial topoisomerases) .
- CRISPR-Cas9 screens : Genome-wide knockout libraries to identify resistance-conferring genes .
Q. What challenges arise in maintaining purity during lab-scale synthesis, and how are they addressed?
- Byproduct formation : Monitor reactions via TLC/HPLC to detect intermediates .
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate isomers .
- Stability testing : Store the compound under inert atmospheres to prevent nitro group reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
